molecular formula C10H7BrFNO2 B1416980 Methyl 5-bromo-2-cyano-4-fluorophenylacetate CAS No. 1807077-66-2

Methyl 5-bromo-2-cyano-4-fluorophenylacetate

Cat. No. B1416980
CAS RN: 1807077-66-2
M. Wt: 272.07 g/mol
InChI Key: LAJZQFMVVZMARG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-4-fluorophenylacetate (MBCFPA) is a cyano-substituted fluoroarylacetate compound that has been gaining attention in recent years due to its potential applications in scientific research. This molecule is a versatile intermediate that has been used in a variety of synthetic pathways and is also known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This article will discuss the synthesis of MBCFPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and provide a list of potential future directions.

Mechanism of Action

Methyl 5-bromo-2-cyano-4-fluorophenylacetate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in inflammation and pain. This compound is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. Additionally, this compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. When used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), it has been shown to reduce inflammation and pain. Additionally, when used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), it has been shown to reduce the production of leukotrienes, which are inflammatory mediators. Furthermore, this compound has been shown to have anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-2-cyano-4-fluorophenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a versatile intermediate that can be used in a variety of synthetic pathways. Additionally, it is a potent inhibitor of the enzymes COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive compound, and it is not widely available. Additionally, it is a hazardous compound, and it must be handled with caution.

Future Directions

Methyl 5-bromo-2-cyano-4-fluorophenylacetate has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. It could be used as an inhibitor of other enzymes involved in inflammation and pain, such as cyclooxygenase-1 (COX-1). Additionally, it could be used as an inhibitor of enzymes involved in other biological processes, such as cell proliferation and apoptosis. Furthermore, it could be used as an intermediate in the synthesis of other compounds, such as heterocyclic compounds, fluoroaryl compounds, and other compounds. Finally, it could be used to study the effects of inflammation and pain on other biological processes, such as cell differentiation and metabolism.

Scientific Research Applications

Methyl 5-bromo-2-cyano-4-fluorophenylacetate has a wide range of potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including heterocyclic compounds, fluoroaryl compounds, and other compounds. Additionally, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.

properties

IUPAC Name

methyl 2-(5-bromo-2-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)9(12)3-7(6)5-13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJZQFMVVZMARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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